molecular formula C14H13N5O4S2 B11369597 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11369597
M. Wt: 379.4 g/mol
InChI Key: IBADYWCZURDEFY-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a combination of oxazole, sulfonamide, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the thiadiazole ring: This can be accomplished by cyclization of the intermediate with thiosemicarbazide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: A sulfonamide antibiotic with a similar oxazole moiety.

    Thiadiazole derivatives: Compounds with a thiadiazole ring that exhibit various biological activities.

Uniqueness

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of oxazole, sulfonamide, and thiadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N5O4S2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C14H13N5O4S2/c1-8-9(2)17-23-14(8)18-25(21,22)11-5-3-10(4-6-11)15-13(20)12-7-24-19-16-12/h3-7,18H,1-2H3,(H,15,20)

InChI Key

IBADYWCZURDEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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